molecular formula C10H11N3 B3022896 1-methyl-4-phenyl-1H-pyrazol-3-amine CAS No. 30823-51-9

1-methyl-4-phenyl-1H-pyrazol-3-amine

Cat. No. B3022896
CAS RN: 30823-51-9
M. Wt: 173.21 g/mol
InChI Key: OLKUXLRZLWXAHW-UHFFFAOYSA-N
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Description

“1-methyl-4-phenyl-1H-pyrazol-3-amine” is an organic compound that is used as a raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives like “1-methyl-4-phenyl-1H-pyrazol-3-amine” can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .


Molecular Structure Analysis

The molecular structure of “1-methyl-4-phenyl-1H-pyrazol-3-amine” consists of a pyrazole ring, which is a five-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .


Chemical Reactions Analysis

Pyrazole derivatives like “1-methyl-4-phenyl-1H-pyrazol-3-amine” can undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles .


Physical And Chemical Properties Analysis

“1-methyl-4-phenyl-1H-pyrazol-3-amine” is a colorless to light yellow liquid . It has a melting point of 88-90°C .

Scientific Research Applications

Antiparasitic Activity

1-methyl-4-phenyl-1H-pyrazol-3-amine has been investigated for its antiparasitic potential. Specifically, it shows activity against protozoan parasites such as Leishmania and Plasmodium. Researchers have explored its inhibitory effects on essential enzymes in these parasites, making it a promising candidate for drug development .

Molecular Simulation Studies

Computational studies have investigated the binding interactions of this compound with specific protein targets. For example, it has been studied in the context of antileishmanial activity, where molecular simulations helped elucidate its binding mode within the active site of relevant enzymes .

Safety and Hazards

“1-methyl-4-phenyl-1H-pyrazol-3-amine” causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the future directions of “1-methyl-4-phenyl-1H-pyrazol-3-amine” could be in these fields, especially in the development of new drugs.

properties

IUPAC Name

1-methyl-4-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-13-7-9(10(11)12-13)8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKUXLRZLWXAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-4-phenyl-1H-pyrazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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